molecular formula C15H12FIN2OS B3502140 3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3502140
M. Wt: 414.2 g/mol
InChI Key: KJYPDBBMHISSDQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C14H11FINO It is characterized by the presence of fluorine, iodine, and a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-iodo-2-methylphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amine group is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Carbamothioylation: The fluorinated amine is reacted with thiophosgene to introduce the carbamothioyl group.

    Amidation: Finally, the carbamothioylated intermediate is reacted with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The carbamothioyl group may also play a role in its biological activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-iodophenyl)benzamide
  • 3-fluoro-N-(2-methylphenyl)benzamide
  • 3-fluoro-N-(4-chloro-2-methylphenyl)benzamide

Uniqueness

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The carbamothioyl group further differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIN2OS/c1-9-7-12(17)5-6-13(9)18-15(21)19-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPDBBMHISSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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